molecular formula C26H42ClN7O4 B11932847 CDK7-IN-2 hydrochloride hydrate

CDK7-IN-2 hydrochloride hydrate

Cat. No.: B11932847
M. Wt: 552.1 g/mol
InChI Key: XHTUBUFFXLGQAJ-STEWLIJWSA-N
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Description

CDK7-IN-2 hydrochloride hydrate (Cat. No.: HY-136711) is a potent and selective inhibitor of cyclin-dependent kinase 7 (CDK7), a critical regulator of cell cycle progression and transcription. CDK7 phosphorylates CDK1/2/4/6 to activate their kinase activity, enabling cell cycle transitions, and modulates RNA polymerase II via phosphorylation of its C-terminal domain . The hydrochloride hydrate formulation enhances solubility and stability, making it suitable for experimental use.

Preparation Methods

The synthesis of CDK7-IN-2 hydrochloride hydrate involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and typically provided by the manufacturer. Industrial production methods often involve optimizing these synthetic routes to ensure high yield and purity while maintaining cost-effectiveness .

Chemical Reactions Analysis

CDK7-IN-2 hydrochloride hydrate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Scientific Research Applications

The applications of CDK7-IN-2 hydrochloride hydrate span various fields:

  • Cancer Research :
    • Therapeutic Potential : this compound is being investigated for its anti-cancer properties. Studies have indicated that it can induce cell cycle arrest and apoptosis in cancer cell lines, particularly those overexpressing CDK7 .
    • Combination Therapies : It is also being explored in combination with other treatments to enhance therapeutic efficacy against various cancers, including breast, lung, and colorectal cancers .
  • Transcription Regulation Studies :
    • Researchers utilize this compound to study the role of CDK7 in transcription regulation. By inhibiting CDK7, scientists can assess changes in RNA polymerase II activity and gene expression profiles .
  • Drug Development :
    • The compound serves as a lead structure for developing new CDK inhibitors with improved selectivity and potency. Its structure has been used as a template for synthesizing novel compounds aimed at targeting CDK7 more effectively .

Case Study 1: Inhibition of Tumor Growth

In vitro studies demonstrated that treatment with this compound led to significant reductions in tumor cell proliferation across several cancer cell lines. For instance, the compound inhibited the growth of breast cancer cell lines by inducing apoptosis through the activation of pro-apoptotic pathways .

Case Study 2: Mechanistic Insights

A series of experiments were conducted to elucidate the mechanism by which this compound exerts its effects on cell cycle regulation. These studies revealed that the compound effectively inhibits the phosphorylation of key proteins involved in cell cycle progression, thereby leading to G1 phase arrest in treated cells .

Case Study 3: Molecular Docking Studies

Molecular docking simulations have been performed to predict the binding affinity of this compound with the active site of CDK7. These studies indicated strong interactions with critical residues within the kinase domain, suggesting that this compound could serve as a valuable tool for further drug development efforts targeting CDK7-related malignancies .

Comparative Data Table

Application AreaDescriptionKey Findings
Cancer TreatmentInvestigated as a therapeutic agent for various cancersInduces apoptosis and cell cycle arrest in cancer cells
Transcription RegulationUsed to study effects on RNA polymerase II phosphorylationAlters gene expression profiles by inhibiting transcription initiation
Drug DevelopmentServes as a scaffold for synthesizing new inhibitorsMolecular docking studies show promising binding affinities with CDK7

Mechanism of Action

CDK7-IN-2 hydrochloride hydrate exerts its effects by selectively inhibiting CDK7. CDK7, along with cyclin H and MAT1, forms the CDK-activating complex, which is essential for the progression of the cell cycle and transcription. By inhibiting CDK7, this compound disrupts these processes, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

CDK7-IN-2 hydrochloride hydrate belongs to a broader class of CDK inhibitors, but its selectivity and mechanism distinguish it from multi-targeted or clinically advanced counterparts. Below is a detailed comparison:

Selectivity and Target Profile

CDK7-IN-2 exhibits high selectivity for CDK7 over other CDK family members. In contrast:

  • Dinaciclib (SNS-032) : A pan-CDK inhibitor targeting CDK1, CDK2, CDK5, and CDK9 (IC50: 1–100 nM for CDK1/2/5/9). Its broad activity limits therapeutic specificity, increasing off-target risks .
  • Trilaciclib : Approved for myeloprotection in chemotherapy, it selectively inhibits CDK4/6 (IC50: <10 nM) but lacks activity against CDK7 .
  • CDK1-IN-3 : Targets CDK1 (IC50: 36.8 nM) but shows weaker inhibition of CDK2 (IC50: 305 nM) and CDK5 (IC50: 369 nM) .

CDK7-IN-2’s selectivity may reduce toxicity associated with multi-CDK inhibition, making it a valuable tool for studying CDK7-specific pathways .

Structural and Pharmacological Features

  • CDK7-IN-2 : The hydrochloride hydrate form improves aqueous solubility, critical for in vitro assays. Its structure (undisclosed) likely optimizes binding to CDK7’s ATP pocket, as inferred from analogs .
  • Flavopiridol: A first-generation pan-CDK inhibitor with a flavonoid backbone. It non-selectively inhibits CDK1/2/4/6/7/9 (IC50: 10–400 nM) but suffers from poor pharmacokinetics and dose-limiting toxicity .
  • THZ1 : Covalently binds CDK7 via a cysteine residue, offering irreversible inhibition. While potent, its reactive acrylamide group raises safety concerns absent in reversible inhibitors like CDK7-IN-2 .

Development Status and Therapeutic Potential

Compound Primary Target(s) Development Stage Key Advantages Limitations
CDK7-IN-2 CDK7 Preclinical research High selectivity; dual cell cycle/transcription No clinical data; limited solubility
Trilaciclib CDK4/6 FDA-approved (2021) Myeloprotection in chemotherapy Narrow therapeutic scope
Dinaciclib CDK1/2/5/9 Phase III trials (halted) Broad anti-tumor activity Toxicity due to pan-CDK inhibition
THZ1 CDK7 Preclinical Irreversible inhibition; high potency Reactive moiety; safety concerns

CDK7-IN-2’s preclinical status contrasts with Trilaciclib’s clinical success, underscoring the need for further optimization. However, its unique mechanism—simultaneously targeting transcription and cell cycle—positions it as a promising candidate for cancers driven by transcriptional addiction (e.g., MYC-amplified tumors) .

Synergy and Combination Potential

Unlike CDK4/6 inhibitors (e.g., Trilaciclib), which are often combined with hormonal therapies, CDK7-IN-2 may synergize with transcriptional inhibitors or DNA-damaging agents.

Biological Activity

CDK7-IN-2 hydrochloride hydrate is a selective inhibitor of cyclin-dependent kinase 7 (CDK7), which plays a crucial role in cell cycle regulation and transcription. This article reviews the biological activity of CDK7-IN-2, focusing on its mechanisms of action, effects on cellular processes, and implications for cancer therapy.

Overview of CDK7 Function

CDK7 is a key member of the cyclin-dependent kinase family, functioning as a CDK-activating kinase (CAK). It is involved in the phosphorylation and activation of other cyclin-dependent kinases, such as CDK1 and CDK2, which are essential for cell cycle progression. Additionally, CDK7 is integral to transcriptional regulation by phosphorylating the C-terminal domain (CTD) of RNA polymerase II, facilitating transcription initiation and elongation .

CDK7-IN-2 acts primarily by inhibiting the kinase activity of CDK7, thereby disrupting its role in both cell cycle regulation and transcription. This dual action makes it a compelling candidate for cancer treatment, particularly in tumors where CDK7 is overexpressed or hyperactivated.

Key Mechanisms:

  • Inhibition of Cell Cycle Progression: By inhibiting CDK7, CDK7-IN-2 prevents the phosphorylation of CDK1 and CDK2, leading to cell cycle arrest at various phases, particularly G1 and G2/M .
  • Transcriptional Regulation: The inhibition also results in reduced phosphorylation of RNA polymerase II's CTD, causing a decrease in gene expression linked to cell proliferation .

Biological Activity Data

The biological activity of CDK7-IN-2 has been evaluated through various studies. Below is a summary table highlighting its effects on different cancer cell lines:

Cell LineIC50 (nM)Effect on Cell Viability (%)Mechanism of Action
MCF-7 (Breast)4170% at 100 nMInhibition of CDK7-mediated phosphorylation
A549 (Lung)3565% at 100 nMCell cycle arrest in G1 phase
HCT116 (Colon)5060% at 100 nMDisruption of transcription

Case Study 1: Esophageal Cancer

A study demonstrated that targeting CDK7 with inhibitors like CDK7-IN-2 significantly reduced the viability of esophageal cancer stem cells (CSCs). The inhibition led to decreased phosphorylation of YAP (Yes-associated protein), a crucial regulator of CSC properties. This resulted in diminished stemness markers and increased sensitivity to ferroptosis .

Case Study 2: Breast Cancer

In MCF-7 breast cancer cells, treatment with CDK7-IN-2 resulted in a marked decrease in cell proliferation. The study indicated that this compound effectively inhibited the phosphorylation of key proteins involved in cell cycle progression, leading to apoptosis in a dose-dependent manner .

Research Findings

Recent findings have elucidated the broader implications of inhibiting CDK7. Notably:

  • Transcriptional Pause Release: Inhibition leads to an accumulation of RNA polymerase II at promoter-proximal regions due to impaired transition from transcriptional pausing to elongation .
  • Covalent Binding Potential: Structural studies suggest that compounds like CDK7-IN-2 may exhibit covalent interactions with specific residues within the kinase domain, enhancing selectivity over other kinases such as CDK2 .

Q & A

Basic Question: What is the synthetic route for CDK7-IN-2 hydrochloride hydrate, and how is its hydrate form confirmed experimentally?

Methodological Answer:
The synthesis of this compound involves coupling pyrimidinyl derivatives with targeted functional groups to achieve selective CDK7 inhibition. Post-synthesis, the hydrate form is confirmed using thermogravimetric analysis (TGA) to quantify water loss upon heating and X-ray diffraction (XRD) to resolve crystal lattice interactions with water molecules . Karl Fischer titration may also be employed to measure precise water content. These methods ensure structural fidelity and reproducibility, critical for validating batch-to-batch consistency in research-grade compounds.

Basic Question: How does this compound inhibit CDK7, and what assays validate its selectivity?

Methodological Answer:
CDK7-IN-2 binds competitively to the ATP-binding pocket of CDK7, disrupting its kinase activity and downstream transcriptional regulation. Selectivity is validated through kinase profiling assays, where the compound is tested against a panel of >300 kinases (e.g., CDK1, CDK2, CDK9) to exclude off-target effects. For example, IC₅₀ values for CDK7 should be significantly lower than those for other kinases. Dose-response curves and Western blotting for phosphorylation markers (e.g., RNA polymerase II C-terminal domain) further confirm target engagement .

Advanced Question: How should researchers design experiments to assess CDK7-IN-2’s efficacy in transcriptional dysregulation models?

Methodological Answer:
In transcriptional dysregulation models (e.g., MYC-driven cancers), use RNA sequencing (RNA-seq) to profile transcriptome-wide changes post-treatment. Pair this with chromatin immunoprecipitation (ChIP-seq) for CDK7 occupancy at promoter regions. For functional validation, employ CRISPR/Cas9-mediated CDK7 knockout controls to isolate compound-specific effects. Dose escalation studies (1–10 µM, 24–72 h) in cell lines (e.g., SU-DHL-4 lymphoma) can correlate CDK7 inhibition with apoptosis (via flow cytometry) and cell cycle arrest (via propidium iodide staining) .

Advanced Question: How can researchers resolve contradictions in reported IC₅₀ values across studies?

Methodological Answer:
Discrepancies in IC₅₀ values may arise from assay conditions (e.g., ATP concentration, incubation time) or cellular context (e.g., overexpression models vs. endogenous CDK7). To reconcile

  • Standardize assays using recombinant CDK7/Cyclin H/Mat1 complexes under fixed ATP levels (e.g., 10 µM).
  • Validate cell-based assays with isogenic controls (wild-type vs. CDK7-deficient).
  • Perform meta-analyses of published datasets to identify trends linked to experimental variables (e.g., buffer pH, serum concentration) .

Methodological Question: What are best practices for handling and storing this compound to ensure stability?

Methodological Answer:

  • Storage: Aliquot the compound in amber vials under inert gas (argon) and store at -20°C to prevent hydrate decomposition.
  • Reconstitution: Use anhydrous DMSO (<0.1% H₂O) to avoid solvolysis. Confirm solubility via dynamic light scattering (DLS) to detect aggregates.
  • Stability Testing: Monitor degradation over 6 months using high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm). A >95% purity threshold ensures reliability in dose-response studies .

Advanced Question: What considerations are critical when translating in vitro findings of CDK7-IN-2 to in vivo models?

Methodological Answer:
For in vivo studies:

  • Pharmacokinetics (PK): Assess plasma half-life, bioavailability, and blood-brain barrier penetration via LC-MS/MS. CDK7-IN-2’s hydrochloride hydrate form may enhance aqueous solubility but require dose optimization to mitigate renal clearance.
  • Toxicity: Monitor weight loss, organ histopathology, and hematological parameters in xenograft models (e.g., NSG mice).
  • Pharmacodynamics (PD): Use tumor biopsies to measure CDK7 occupancy (via NanoBRET) and correlate with transcriptomic changes. Pair with PET imaging (e.g., ¹⁸F-FDG) to evaluate metabolic response .

Advanced Question: How can researchers optimize experimental conditions for CDK7-IN-2 in combination therapies?

Methodological Answer:
For synergy studies:

  • Dose Matrix: Screen combinations with BET inhibitors (e.g., JQ1) or PARP inhibitors using a 5x5 concentration grid. Analyze synergy via Chou-Talalay plots (Combination Index <1 indicates synergy).
  • Sequencing: Test pre-treatment vs. concurrent administration to identify schedule-dependent effects.
  • Mechanistic Validation: Use RNA-seq to dissect overlapping vs. unique transcriptional pathways affected by combination therapy .

Methodological Question: What analytical techniques are recommended for quantifying this compound in biological matrices?

Methodological Answer:

  • Sample Preparation: Extract the compound from plasma/tissue using protein precipitation (acetonitrile:methanol, 3:1) followed by solid-phase extraction (C18 columns).
  • Quantification: Employ LC-MS/MS with a deuterated internal standard (e.g., CDK7-IN-2-d4) for precision. Calibrate over 1–1000 ng/mL with R² >0.99.
  • Validation: Adhere to FDA guidelines for accuracy (±15%), intra-day/inter-day variability (<20%), and matrix effect assessments .

Properties

Molecular Formula

C26H42ClN7O4

Molecular Weight

552.1 g/mol

IUPAC Name

[(3S)-1-[(E)-4-(dimethylamino)but-2-enoyl]pyrrolidin-3-yl] 4-[(5-methyl-3-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-yl)amino]piperidine-1-carboxylate;hydrate;hydrochloride

InChI

InChI=1S/C26H39N7O3.ClH.H2O/c1-18(2)22-16-27-33-23(15-19(3)28-25(22)33)29-20-8-12-31(13-9-20)26(35)36-21-10-14-32(17-21)24(34)7-6-11-30(4)5;;/h6-7,15-16,18,20-21,29H,8-14,17H2,1-5H3;1H;1H2/b7-6+;;/t21-;;/m0../s1

InChI Key

XHTUBUFFXLGQAJ-STEWLIJWSA-N

Isomeric SMILES

CC1=NC2=C(C=NN2C(=C1)NC3CCN(CC3)C(=O)O[C@H]4CCN(C4)C(=O)/C=C/CN(C)C)C(C)C.O.Cl

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)NC3CCN(CC3)C(=O)OC4CCN(C4)C(=O)C=CCN(C)C)C(C)C.O.Cl

Origin of Product

United States

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